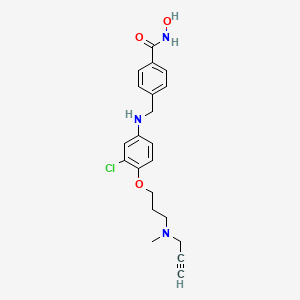
Mao A/hdac-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mao A/hdac-IN-1 is a dual inhibitor of monoamine oxidase A and histone deacetylase. This compound has shown significant potential in the field of glioma research due to its ability to inhibit both monoamine oxidase A and histone deacetylase, which are crucial enzymes involved in various biological processes .
Vorbereitungsmethoden
The synthesis of Mao A/hdac-IN-1 involves the conjugation of N-methylpropargylamine with hydroxamic acids. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the conjugation process. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .
Analyse Chemischer Reaktionen
Mao A/hdac-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Mao A/hdac-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the inhibition of monoamine oxidase A and histone deacetylase.
Biology: Employed in cellular studies to understand the role of monoamine oxidase A and histone deacetylase in cell death and survival.
Medicine: Investigated for its potential therapeutic effects in treating gliomas and other cancers by inhibiting monoamine oxidase A and histone deacetylase.
Industry: Utilized in the development of new drugs and therapeutic agents targeting monoamine oxidase A and histone deacetylase
Wirkmechanismus
Mao A/hdac-IN-1 exerts its effects by inhibiting the activity of monoamine oxidase A and histone deacetylase. Monoamine oxidase A is involved in the degradation of neurotransmitters, while histone deacetylase regulates gene expression by removing acetyl groups from histone proteins. By inhibiting these enzymes, this compound can induce cell death and reduce tumor size in glioma models .
Vergleich Mit ähnlichen Verbindungen
Mao A/hdac-IN-1 is unique due to its dual inhibition of monoamine oxidase A and histone deacetylase. Similar compounds include:
Tranylcypromine: A monoamine oxidase inhibitor used as an antidepressant.
Vorinostat: A histone deacetylase inhibitor used in cancer therapy.
Phenelzine: Another monoamine oxidase inhibitor used in the treatment of depression.
Compared to these compounds, this compound offers the advantage of targeting both monoamine oxidase A and histone deacetylase, making it a promising candidate for glioma research .
Eigenschaften
Molekularformel |
C21H24ClN3O3 |
|---|---|
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
4-[[3-chloro-4-[3-[methyl(prop-2-ynyl)amino]propoxy]anilino]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C21H24ClN3O3/c1-3-11-25(2)12-4-13-28-20-10-9-18(14-19(20)22)23-15-16-5-7-17(8-6-16)21(26)24-27/h1,5-10,14,23,27H,4,11-13,15H2,2H3,(H,24,26) |
InChI-Schlüssel |
JYDFPSDKROGXNS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCOC1=C(C=C(C=C1)NCC2=CC=C(C=C2)C(=O)NO)Cl)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


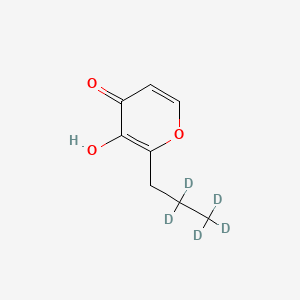
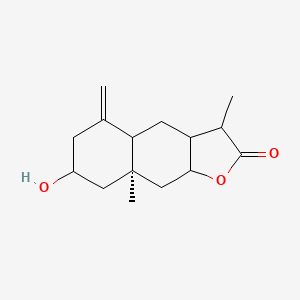
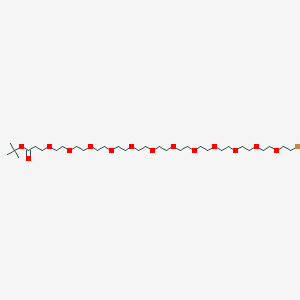
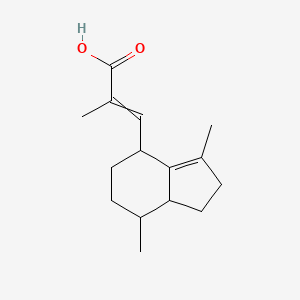
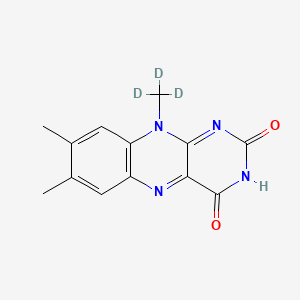
![(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione](/img/structure/B12427487.png)
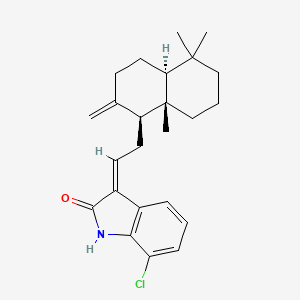
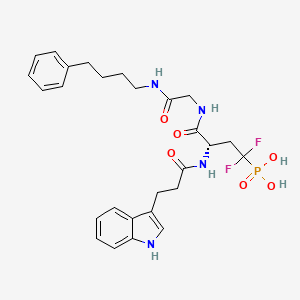


![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-5-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]oxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12427516.png)

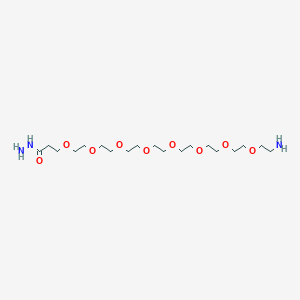
![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)
